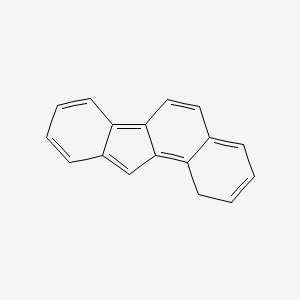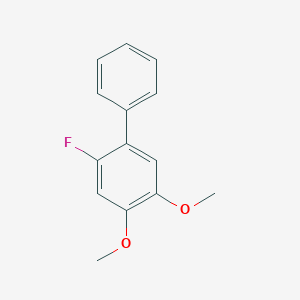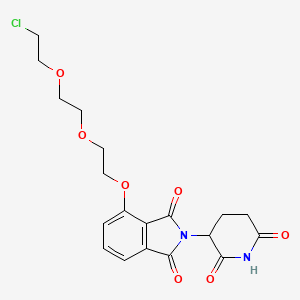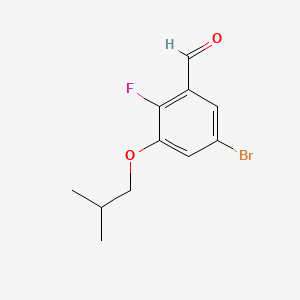![molecular formula C10H10N2O2 B14762297 4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane] CAS No. 178-59-6](/img/structure/B14762297.png)
4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is a spirocyclic compound that features a unique structure combining a cycloheptane ring, a pyrazole ring, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] typically involves the condensation of 1,3-diketones with hydrazine. This reaction proceeds through a protonated 4H-pyrazole intermediate, which then undergoes spirocyclization to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrazole: A simpler structure without the spirocyclic component.
Spiro[cycloheptane-1,2’-[1,3]dioxolane]: Lacks the pyrazole ring.
Spiro[cycloheptane-1,2’-[1,3]dioxolane-4H-pyrazole]: Similar structure but with different substituents.
Uniqueness
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is unique due to its combination of a cycloheptane ring, a pyrazole ring, and a dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler or less complex compounds.
Propiedades
Número CAS |
178-59-6 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,7'-4H-cyclohepta[c]pyrazole] |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11-12-9(8)6-10(3-1)13-4-5-14-10/h1,3,6-7H,2,4-5H2 |
Clave InChI |
ZYDYKSVKARNIHE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CCC3=CN=NC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




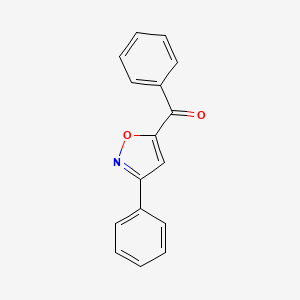
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

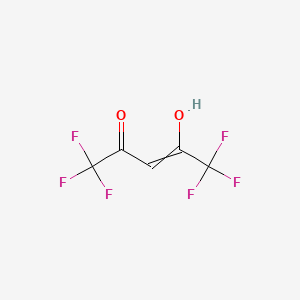
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
